Ethyl Thiomorpholine-2-carboxylate Hydrochloride
Description
Properties
IUPAC Name |
ethyl thiomorpholine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMBJKCTMHHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Thiomorpholine-2-carboxylate Hydrochloride typically involves the reaction of thiomorpholine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce the risk of contamination .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group (-COOEt) undergoes nucleophilic substitution under alkaline or acidic conditions. For example:
Reaction with Amines :
This reaction produces substituted amides, as demonstrated in peptide coupling protocols using similar thiomorpholine derivatives .
Reaction with Thiols :
The sulfur atom in the thiomorpholine ring participates in thiol-ene reactions, forming sulfides or disulfides under radical initiation .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine | DCM, RT, 12 h | Bis-amide derivative | 78% | |
| Cysteamine | UV light, 0.1 mol% 9-FL | Thioether-linked conjugate | 86% |
Ester Hydrolysis
The ethyl ester hydrolyzes to the carboxylic acid under basic or enzymatic conditions:
Lithium hydroxide in THF/water achieves >90% conversion to thiomorpholine-2-carboxylic acid, a precursor for further functionalization .
Cyclization Reactions
The thiomorpholine ring facilitates intramolecular cyclization. For instance, heating with DIPEA induces ring expansion:
This forms larger heterocycles, as validated in flow-chemistry studies .
Oxidation and Reduction
-
Oxidation : Treatment with mCPBA converts the sulfur atom to sulfoxide or sulfone derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the morpholine ring, yielding tetrahydrothiomorpholine analogs .
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | 3% H₂O₂ | Thiomorpholine sulfoxide | Chiral ligand synthesis |
| Reduction | NaBH₄, MeOH | Alcohol derivative | Prodrug development |
Hetero-Michael Additions
The α,β-unsaturated carbonyl analogs participate in thiol-Michael additions with rate constants in PBS (pH 7.4) . While not directly studied for this compound, analogous thiomorpholine esters show similar reactivity .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
Ethyl Thiomorpholine-2-carboxylate Hydrochloride has a unique structure characterized by a thiomorpholine ring and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 211.71 g/mol. This structure contributes to its diverse reactivity and biological activity.
Medicinal Chemistry
This compound serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit moderate to good antibacterial and antifungal activity against various pathogens, such as E. coli and S. aureus .
- Antitumor Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in cell lines like MCF-7 and U-937 .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent in the synthesis of more complex molecules. It participates in various chemical reactions, including:
- Oxidation : The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can yield thiols or other reduced forms when treated with appropriate reducing agents .
Biochemical Studies
The compound is employed in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules. This property makes it valuable for investigating enzyme mechanisms and potential therapeutic targets .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Antimicrobial Evaluation : A study synthesized new amides from thiomorpholine carboxylate and evaluated their antimicrobial properties, revealing potential candidates for antibiotic development .
- Cytotoxicity Studies : In vitro studies indicated that derivatives exhibited cytotoxic effects on various cancer cell lines, with some showing IC values lower than established chemotherapeutics like doxorubicin .
- Pharmacokinetics : Although specific pharmacokinetic data for this compound is limited, related compounds have demonstrated half-lives ranging from 2 to 5 hours, indicating potential for therapeutic use with appropriate dosing strategies .
Mechanism of Action
The mechanism of action of Ethyl Thiomorpholine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with the enzyme, thereby preventing substrate binding . The exact pathways involved depend on the specific biological system and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Ethyl Thiomorpholine-2-carboxylate Hydrochloride, we compare it with three key analogs:
Thiomorpholine-2-carboxylic Acid Hydrochloride
- Structure : Replaces the ethyl ester with a carboxylic acid group at the 2-position.
- Properties : Increased polarity due to the carboxylic acid, reducing membrane permeability but enhancing hydrogen-bonding capacity. This may favor interactions with biological targets requiring polar residues.
- Applications : Used as a building block for peptide-mimetic drugs or metal-chelating agents.
Ethyl Thiomorpholine-3-carboxylate Hydrochloride
- Structure : Positional isomer with the ester group at the 3-position instead of the 2-position.
- Properties : Altered spatial arrangement may affect binding to enzymes or receptors. For example, the 3-substituted derivative could exhibit distinct stereoelectronic effects in chiral environments.
- Research Findings: Limited data exist, but positional isomerism in thiomorpholine derivatives is known to modulate selectivity in serotonin receptor binding .
Thiomorpholine 1,1-Dioxide Hydrochloride
- Structure : Features two oxygen atoms double-bonded to sulfur (sulfone group), replacing the thioether moiety.
- Properties : Increased polarity and metabolic stability due to oxidation of sulfur, reducing susceptibility to enzymatic degradation.
- Applications : Commonly used in antibiotics and anti-inflammatory agents where oxidative stability is critical .
Data Table: Structural and Functional Comparison
Research Findings and Challenges
- Synthetic Accessibility : this compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in large-scale synthesis or niche demand .
- Toxicological Data: No comprehensive toxicology studies are available for this compound, a common gap among thiomorpholine derivatives (e.g., Thiophene Fentanyl HCl also lacks thorough toxicological profiling) .
- Analytical Methods: Techniques like RP-HPLC and spectrophotometry, validated for analogous hydrochlorides (e.g., Memantine HCl, Chlorphenoxamine HCl), could be adapted for purity assessment .
Biological Activity
Ethyl Thiomorpholine-2-carboxylate Hydrochloride is a heterocyclic organic compound notable for its unique structure, which includes a thiomorpholine ring and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄ClN₁O₂S
- Molecular Weight : Approximately 211.71 g/mol
The presence of the thiomorpholine ring contributes to the compound's reactivity and interaction with biological targets. Its structural features allow it to form stable complexes with enzymes and receptors, influencing their activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or forming stable complexes, thereby preventing substrate binding.
- Protein Binding : Research indicates that this compound can bind to various proteins, potentially leading to therapeutic effects.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various microorganisms. Studies have indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in therapeutic applications.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low to Moderate |
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| U-937 (Leukemia) | 10.0 | Enzyme inhibition |
| HepG2 (Liver) | 12.5 | Cell cycle arrest |
Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines in a dose-dependent manner .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . -
Anticancer Research :
In another study focusing on cancer treatment, this compound was tested for its ability to inhibit cancer cell proliferation. The compound was found to effectively induce apoptosis in MCF-7 cells by increasing p53 expression levels and activating caspase pathways . -
Enzyme Interaction Studies :
Investigations into the enzyme inhibition potential of this compound revealed that it effectively binds to carbonic anhydrases (CAs), which are important targets in cancer therapy. The binding affinity was measured in nanomolar ranges, indicating strong interactions with these enzymes .
Q & A
Basic Questions
Q. What are the key physicochemical properties of Ethyl Thiomorpholine-2-carboxylate Hydrochloride, and how do they influence experimental design?
- Answer : The compound’s solubility, stability, and molecular structure are critical for experimental design. For example, its solubility in water and organic solvents (e.g., ethanol, DMSO) enables flexibility in reaction media selection. Structural analogs like 2-(2-Thienyl)morpholine hydrochloride (CAS 76175-45-6) have molecular formulas such as C₈H₁₂ClNOS and molecular weights of ~205.7 g/mol, suggesting similar handling requirements . Researchers should verify purity (≥95%) via HPLC and characterize stability under varying pH/temperature conditions .
Q. What synthetic routes are commonly used for this compound and its analogs?
- Answer : Synthesis typically involves esterification or functional group transformations. For example, Ethyl 2-(methylthio)acetimidate hydrochloride (CAS 40546-40-5) is a precursor in synthesizing thiazoline derivatives, requiring controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions . Reaction optimization may include monitoring by TLC or NMR to track intermediate formation .
Q. What safety protocols are essential when handling this compound?
- Answer : Due to structural similarities to corrosive thiomorpholine derivatives (e.g., HY-W007359), use PPE (gloves, goggles, lab coats) and work in a fume hood. Emergency procedures for skin/eye contact include rinsing with water for ≥15 minutes and seeking medical attention . Flammability (GHS Category 4) necessitates fire-resistant storage and avoidance of ignition sources .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study the metabolic fate of this compound?
- Answer : Radiolabeled analogs (e.g., ¹⁴C at the ethyl group) enable tracking metabolic pathways in vitro/in vivo. For instance, labeled creatine ethyl ester hydrochloride methodologies can be adapted: synthesize labeled precursors, purify via column chromatography, and validate using mass spectrometry . This approach helps identify metabolites and assess biodistribution .
Q. What strategies resolve contradictions in biological activity data for thiophene/morpholine derivatives?
- Answer : Discrepancies in antimicrobial or anti-inflammatory activity may arise from assay variability (e.g., bacterial strain differences) or impurities. Validate findings by:
- Replicating assays under standardized conditions (e.g., CLSI guidelines).
- Profiling impurities via LC-MS (e.g., detecting methyl 4-methyl-3-thiophene carboxylate derivatives as byproducts) .
- Performing structure-activity relationship (SAR) studies to isolate active pharmacophores .
Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?
- Answer : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) or LC-MS/MS for sensitivity. For example, methods developed for articaine impurities (e.g., Isopropylarticaine Hydrochloride) employ C18 columns and mobile phases like acetonitrile/0.1% formic acid . Validate linearity (R² >0.99), LOD/LOQ, and recovery rates (≥90%) in biological samples .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?
- Answer : Molecular docking (AutoDock Vina) and DFT calculations can model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes). For thiophene derivatives, electrostatic potential maps and HOMO-LUMO analyses predict nucleophilic/electrophilic sites relevant to drug design .
Methodological Recommendations
- Literature Search : Use databases like PubMed and Reaxys with keywords: “thiomorpholine derivatives,” “thiophene carboxylate synthesis,” and “GHS safety profiles.” Exclude non-peer-reviewed sources (e.g., commercial websites) per EPA guidelines .
- Data Validation : Cross-reference spectral data (NMR, IR) with PubChem entries (e.g., CID 3059154) and replicate critical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
